molecular formula C17H10ClNO3 B11059209 2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione

2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B11059209
M. Wt: 311.7 g/mol
InChI Key: AGDGVKGRJHDRCG-UHFFFAOYSA-N
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Description

2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound with a unique structure It features a naphthalene core substituted with a chloro group and an amino group linked to a cyclohexa-2,5-dien-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps. One common approach is the condensation reaction between a naphthalene derivative and a cyclohexa-2,5-dien-1-ylidene derivative under specific conditions. The reaction may require catalysts such as palladium or platinum and solvents like toluene or ethanol. The reaction temperature and time are crucial factors that need to be optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters can enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications depending on the specific functional groups introduced.

Scientific Research Applications

2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-amino-4-methylpyridine: A compound with a similar chloro and amino substitution pattern.

    3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives: Compounds with similar cyclohexa-2,5-dien-1-ylidene moieties.

Uniqueness

2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C17H10ClNO3

Molecular Weight

311.7 g/mol

IUPAC Name

2-chloro-3-[(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]naphthalene-1,4-dione

InChI

InChI=1S/C17H10ClNO3/c1-9-8-10(6-7-13(9)20)19-15-14(18)16(21)11-4-2-3-5-12(11)17(15)22/h2-8H,1H3

InChI Key

AGDGVKGRJHDRCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C=CC1=O

Origin of Product

United States

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